
3-(3-Bromo-2-methylpropoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2-methylpropoxy)oxolane is a chemical compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-(3-Bromo-2-methylpropoxy)oxolane typically involves the reaction of 3-bromo-2-methylpropanol with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(3-Bromo-2-methylpropoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2-methylpropoxy)oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between different biomolecules.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2-methylpropoxy)oxolane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
3-(3-Bromo-2-methylpropoxy)oxolane can be compared with other similar compounds such as 2-(3-Bromo-2-methylpropyl)oxolane and 2-methyloxolane. While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and reactivity .
Propiedades
Fórmula molecular |
C8H15BrO2 |
|---|---|
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
3-(3-bromo-2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
Clave InChI |
NNFGBHJLNORXRU-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
methanol](/img/structure/B13196394.png)
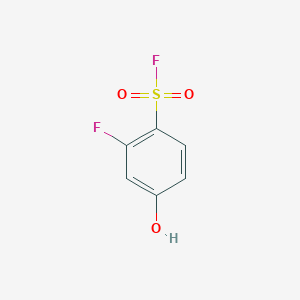
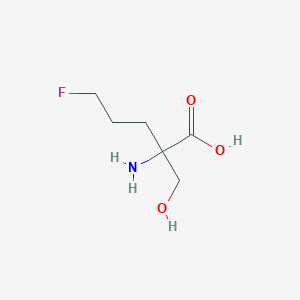
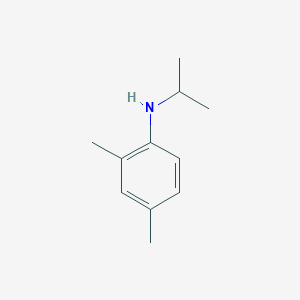
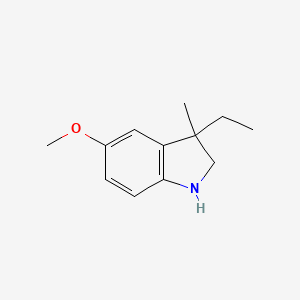

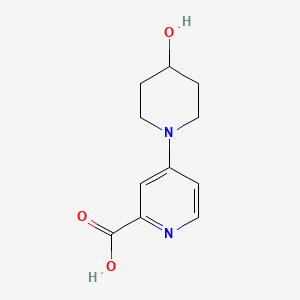
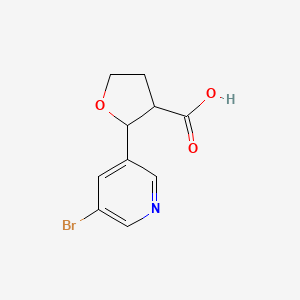

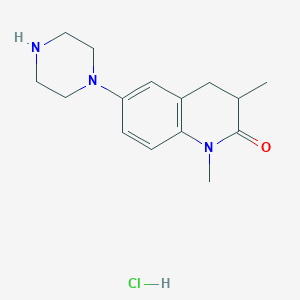
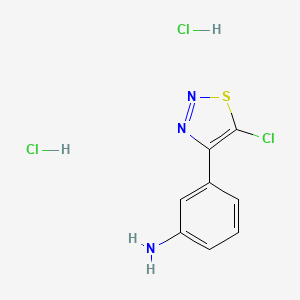
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

